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Compound of Interest

Compound Name: Hexaethyldisiloxane

Cat. No.: B1329380 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of hexaethyldisiloxane, a valuable organosilicon compound utilized in various

scientific and industrial applications. This document details the prevalent synthetic

methodologies, purification protocols, and analytical characterization, with a focus on providing

actionable information for laboratory and developmental settings.

Introduction
Hexaethyldisiloxane, with the chemical formula C12H30OSi2, is a colorless liquid

characterized by a central siloxane bond (Si-O-Si) flanked by two triethylsilyl groups. Its

chemical inertness, thermal stability, and hydrophobic nature make it a versatile intermediate

and building block in organic and materials chemistry. Applications range from its use in the

synthesis of more complex organosilicon compounds to its role as a component in specialty

lubricants and hydraulic fluids. This guide will focus on the practical aspects of its preparation

and purification, ensuring a high degree of purity essential for research and development

applications.

Synthesis of Hexaethyldisiloxane
The most common and straightforward method for the synthesis of hexaethyldisiloxane is the

hydrolysis of triethylchlorosilane. This reaction proceeds via the formation of a transient

triethylsilanol intermediate, which then undergoes condensation to yield the final disiloxane
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product. An alternative, high-yield method involves the cobalt-catalyzed dehydrogenative

coupling of triethylsilane and water.

Synthesis via Hydrolysis of Triethylchlorosilane
This method is widely employed due to the ready availability of the starting material and the

simplicity of the reaction setup. The overall reaction is as follows:

2 (C2H5)3SiCl + H2O → [(C2H5)3Si]2O + 2 HCl

Experimental Protocol:

A detailed, step-by-step experimental protocol for this synthesis is provided below.

Materials:

Triethylchlorosilane ((C2H5)3SiCl)

Deionized water

Diethyl ether (or other suitable organic solvent)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

Condenser

Heating mantle

Separatory funnel

Distillation apparatus (for purification)

Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a

solution of triethylchlorosilane in an inert organic solvent such as diethyl ether.

Cool the flask in an ice bath to moderate the reaction temperature.

Slowly add a stoichiometric amount of deionized water to the stirred solution of

triethylchlorosilane via the dropping funnel. The addition should be controlled to maintain a

gentle reflux.

After the addition is complete, allow the reaction mixture to warm to room temperature and

continue stirring for a specified period (typically 1-2 hours) to ensure the reaction goes to

completion.

Transfer the reaction mixture to a separatory funnel and wash it sequentially with water

and a saturated sodium bicarbonate solution to neutralize the hydrochloric acid byproduct.

Separate the organic layer and dry it over an anhydrous drying agent like magnesium

sulfate or sodium sulfate.

Filter the drying agent and remove the solvent from the filtrate by rotary evaporation.

The crude hexaethyldisiloxane is then purified by fractional distillation.

Cobalt-Catalyzed Synthesis
A more recent and high-yielding method involves the use of a cobalt catalyst for the

dehydrogenative coupling of triethylsilane with water. This method offers excellent yields under

mild conditions.[1]

Experimental Protocol:

Materials:

Triethylsilane ((C2H5)3SiH)

Degassed water

Cobalt catalyst (as specified in the literature)[1]
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Potassium tert-butoxide (KOtBu)

Dioxane (solvent)

Procedure:

To an oven-dried Schlenk tube under a nitrogen atmosphere, add the cobalt catalyst,

potassium tert-butoxide, and dioxane. Stir the mixture for 10 minutes at room temperature.

[1]

Add triethylsilane to the reaction mixture.[1]

Add degassed water and stir the reaction mixture at 60 °C in a preheated oil bath for two

hours.[1]

After cooling the reaction mixture to room temperature, the solvent is evaporated under

vacuum.[1]

The pure product can be isolated by column chromatography on silica gel.[1]

Purification of Hexaethyldisiloxane
Purification of the crude hexaethyldisiloxane is crucial to remove unreacted starting materials,

byproducts, and residual solvent. Fractional distillation is the most effective method for

obtaining high-purity hexaethyldisiloxane.

Experimental Protocol: Fractional Distillation

Equipment:

Distillation flask

Fractionating column (e.g., Vigreux or packed column)

Condenser

Receiving flask

Heating mantle
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Vacuum source (optional, for reduced pressure distillation)

Procedure:

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

Place the crude hexaethyldisiloxane in the distillation flask with a few boiling chips.

Begin heating the flask gently.

Collect the fraction that distills at the boiling point of hexaethyldisiloxane. The boiling

point at atmospheric pressure is approximately 231-234 °C. For sensitive applications or

to avoid potential decomposition, distillation under reduced pressure is recommended.

Monitor the temperature at the head of the column. A stable temperature during distillation

indicates the collection of a pure fraction.

Data Presentation
The following tables summarize the key quantitative data for the synthesis and properties of

hexaethyldisiloxane.

Table 1: Synthesis of Hexaethyldisiloxane - Reaction Parameters and Yields

Synthes
is
Method

Starting
Material
s

Catalyst Solvent

Reactio
n
Temper
ature
(°C)

Reactio
n Time
(h)

Yield
(%)

Referen
ce

Hydrolysi

s

Triethylch

lorosilane

, Water

None
Diethyl

ether
0 to RT 1-2

Typically

moderate

to high

General

Method

Cobalt-

Catalyze

d

Triethylsil

ane,

Water

Cobalt

Complex
Dioxane 60 2 94 [1]
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Table 2: Physicochemical and Spectroscopic Data of Hexaethyldisiloxane

Property Value Reference

Molecular Formula C12H30OSi2

Molecular Weight 246.54 g/mol

Appearance Colorless liquid [1]

Boiling Point 231-234 °C @ 760 mmHg

Density ~0.844 g/mL

Refractive Index ~1.434

¹H NMR (400 MHz, CDCl₃) δ

(ppm)

0.98-0.94 (t, 18H, J = 8 Hz,

CH₃), 0.57-0.52 (q, 12H, J = 4

Hz, CH₂-Si)

[1]

¹³C NMR (100.6 MHz, CDCl₃)

δ (ppm)
7.4 (CH₃), 6.8 (CH₂-Si) [1]

Mandatory Visualizations
Synthesis of Hexaethyldisiloxane via Hydrolysis

Reactants
Products

Triethylchlorosilane
Hydrolysis

Water

Hexaethyldisiloxane

HCl

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1329380?utm_src=pdf-body
https://pubs.acs.org/doi/suppl/10.1021/acscatal.9b00305/suppl_file/cs9b00305_si_001.pdf
https://pubs.acs.org/doi/suppl/10.1021/acscatal.9b00305/suppl_file/cs9b00305_si_001.pdf
https://pubs.acs.org/doi/suppl/10.1021/acscatal.9b00305/suppl_file/cs9b00305_si_001.pdf
https://www.benchchem.com/product/b1329380?utm_src=pdf-body
https://www.benchchem.com/product/b1329380?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Hydrolysis of triethylchlorosilane to hexaethyldisiloxane.
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Caption: Purification workflow for hexaethyldisiloxane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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